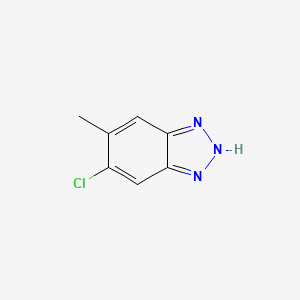

5-chloro-6-methyl-2H-benzotriazole

説明

5-chloro-6-methyl-2H-benzotriazole is a benzotriazole derivative. Benzotriazole derivatives are known to be used in the photostabilization of industrial materials and in cosmetics and personal care products . They can absorb harmful UV radiation .

Synthesis Analysis

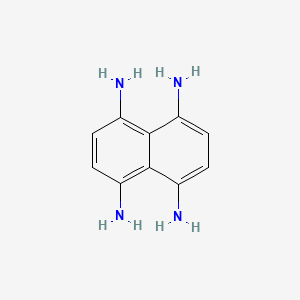

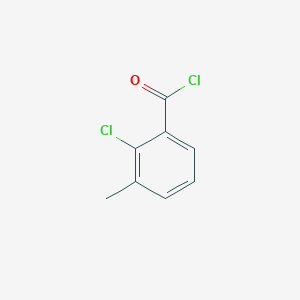

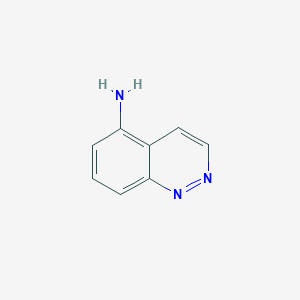

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis

The molecular formula of this compound is C7H6ClN3 . The average mass is 167.596 Da and the monoisotopic mass is 167.025024 Da .Chemical Reactions Analysis

Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 393.2±22.0 °C . The predicted density is 1.438±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 7.65±0.40 .科学的研究の応用

UV Absorption and Light Permeability

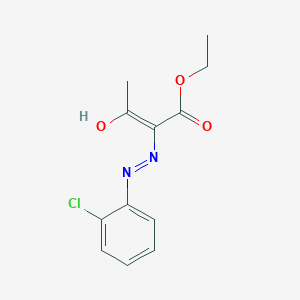

5-Chloro-6-methyl-2H-benzotriazole exhibits properties as an ultraviolet absorber. A study by Hu Xiao-bo (2006) synthesized a derivative compound from 4-hydroxybenzenepropanoic acid methyl ester and 2-nitro-4-chloroaniline, resulting in a product with significant UV-absorption and light permeating ability (Hu Xiao-bo, 2006).

Environmental Occurrence and Profiles

Research on benzotriazoles, including this compound, has explored their widespread use as UV light filters and stabilizers in various products, from cosmetics to automotive components. These compounds have been reported in the environment and may possess estrogenic activity. Zi-Feng Zhang et al. (2011) conducted a study to determine the occurrence of such compounds in sediment and sewage sludge, revealing their widespread environmental presence (Zi-Feng Zhang et al., 2011).

Antifungal and Antibacterial Properties

A 2008 study by D. Shukla and S. D. Srivastava synthesized derivatives of benzotriazoles, including this compound, and evaluated their antifungal and antibacterial activities. The synthesized products showed effectiveness against various fungal and bacterial strains, indicating potential applications in medical and agricultural fields (D. Shukla & S. D. Srivastava, 2008).

Degradation in Water Treatment

A 2011 study by Bin Yang et al. explored the oxidation of benzotriazoles by aqueous ferrate to determine reaction kinetics. The study indicated that compounds like this compound react with Fe(VI), suggesting potential applications in water treatment processes (Bin Yang et al., 2011).

Human Exposure Analysis

Research conducted by Alexandros G. Asimakopoulos et al. (2013) examined the presence of benzotriazole derivatives, including this compound, in human urine across several countries. This study provided insights into human exposure levels to these chemicals, indicating their widespread use and potential health impacts (Alexandros G. Asimakopoulos et al., 2013).

Biotransformation Insights

Sebastian Huntscha et al. (2014) studied the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. They identified transformation products and suggested mechanisms for the biotransformation of compounds like this compound, indicating their behavior in biological wastewater treatment systems (Sebastian Huntscha et al., 2014).

作用機序

特性

IUPAC Name |

5-chloro-6-methyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEYPGIFRHXEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423372 | |

| Record name | 5-chloro-6-methyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221343-71-1 | |

| Record name | 5-chloro-6-methyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

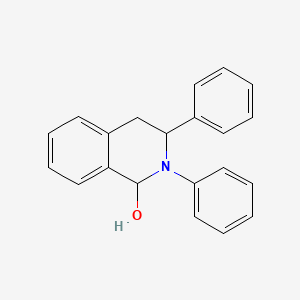

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)